molecular formula C11H20N2O3 B7917168 [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Número de catálogo: B7917168
Peso molecular: 228.29 g/mol
Clave InChI: OMHSMYCJCNZVDZ-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine-based small molecule offered for research and development purposes. With a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, this compound features the piperidine moiety, a privileged scaffold in medicinal chemistry and drug discovery . Piperidine rings are integral components in more than twenty classes of pharmaceuticals, underscoring their fundamental importance in the design of biologically active molecules . Piperidine derivatives demonstrate a wide spectrum of pharmacological activities, as evidenced by scientific literature. Research on related compounds highlights their potential in central nervous system (CNS) drug discovery; for instance, some piperidine alkaloids like piperine have shown anticonvulsant properties linked to sodium channel antagonist activity . Furthermore, synthetic piperidine derivatives are extensively investigated for various therapeutic applications, including as inhibitors of enzymes like dipeptidylpeptidase-IV (DPP-IV) for metabolic diseases, and in treatments for conditions ranging from urinary system disorders to Alzheimer's disease . The specific stereochemistry ((S)-configuration) and acetyl-ethyl-amino substitution pattern on the piperidine ring in this compound make it a valuable and sophisticated building block for researchers exploring structure-activity relationships (SAR), developing new synthetic methodologies, or screening for novel therapeutic agents . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

2-[(3S)-3-[acetyl(ethyl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-13(9(2)14)10-5-4-6-12(7-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHSMYCJCNZVDZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Asymmetric Catalysis

  • Sharpless Dihydroxylation : AD-mix-β induces (S)-configuration in diols (e.g., 7173 in Scheme 12 of).

  • Grubbs Metathesis : Hoveyda-Grubbs catalyst 81 ensures cis-selectivity in pipecolate derivatives (e.g., 83 ).

Chiral Auxiliaries

  • Menthyl Sulfinates : Davis’s method uses (1R,2S,5R)-menthyl sulfinate 66 to control absolute configuration during sulfinimine formation (e.g., 6768 ).

Comparative Evaluation of Methods

MethodYield (%)ee (%)ComplexityScalability
Organometallic39–85>98HighModerate
Pd-Catalyzed70–9099ModerateHigh
MCRs7695LowHigh
Resolution4599LowLow

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that piperidine derivatives can exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease (AD). Studies have shown that compounds with similar structures can inhibit cholinesterase enzymes (AChE and BChE), which are involved in the breakdown of neurotransmitters crucial for cognitive function. For instance, structure-activity relationship (SAR) analyses have identified key modifications that enhance inhibitory potency against these enzymes .

Diabetes Management

[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid has potential applications in managing diabetes and related metabolic disorders. It may act as a DPP-IV inhibitor, which is beneficial for increasing insulin secretion and lowering blood glucose levels. The compound's ability to influence pancreatic beta-cell function suggests its utility in treating type 1 and type 2 diabetes mellitus .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders. Its structural similarity to other anti-inflammatory agents suggests potential efficacy in reducing inflammation through modulation of immune responses .

Case Studies

Several studies have explored the therapeutic potential of piperidine derivatives similar to [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid:

  • Neuroprotection in AD Models : A study demonstrated that certain piperidine compounds significantly reduced cognitive decline in animal models of Alzheimer’s disease by inhibiting cholinesterase activity and enhancing synaptic plasticity .
  • Diabetes Treatment Efficacy : Clinical trials have shown that DPP-IV inhibitors derived from piperidine structures lead to improved glycemic control in patients with type 2 diabetes, supporting the potential application of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in diabetes management .
  • Inflammation Reduction : Research indicated that piperidine derivatives could effectively reduce inflammation markers in models of colitis, suggesting a pathway for treating inflammatory bowel diseases .

Mecanismo De Acción

The mechanism of action of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic reactions .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the piperidine ring or modifications to the acetic acid linker. Key examples include:

[((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid Structural difference: Methyl-amino group instead of ethyl-amino. Molecular weight: 214.26 g/mol .

[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Structural difference: Cyclopropyl-amino substituent instead of ethyl-amino. Molecular weight: 240.30 g/mol . Significance: The cyclopropyl group’s rigidity could improve metabolic stability compared to the flexible ethyl chain.

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid

  • Structural difference : Benzoxazolyl substituent at the 3-position.
  • Safety profile : Listed in safety data sheets (SDS) with precautions for toxic fume generation during combustion .

Actividad Biológica

[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with an acetyl and ethylamino group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is C12_{12}H19_{19}N1_{1}O2_{2}, with a molecular weight of approximately 215.29 g/mol. The unique structural features include:

  • Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
  • Acetyl group : This moiety may enhance lipophilicity and influence binding interactions with biological targets.
  • Ethylamino group : This substitution could provide additional hydrogen bonding capabilities.

1. Cholinesterase Inhibition

Research indicates that piperidine derivatives, including [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, exhibit significant inhibitory activity against cholinesterases (AChE and BChE). These enzymes are crucial in the degradation of the neurotransmitter acetylcholine, and their inhibition is a common strategy in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Cholinesterase Inhibition Potency of Piperidine Derivatives

Compound NameIC50_{50} (μM)Target Enzyme
[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acidTBDAChE/BChE
Donepezil0.1AChE
Rivastigmine0.5AChE

Note: TBD (To Be Determined) refers to the need for specific experimental data regarding the compound's IC50_{50}.

2. Neuroprotective Effects

In vitro studies have suggested that piperidine derivatives can offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. The presence of the acetyl group may enhance these effects by improving the compound's ability to cross the blood-brain barrier.

Case Study 1: In Vitro Evaluation

A study evaluated several piperidine derivatives, including [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid, for their ability to inhibit cholinesterases. The results indicated that modifications in the piperidine structure significantly impacted inhibitory potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid interacts favorably with the active sites of AChE and BChE. The binding affinity was assessed through various computational methods, indicating a potential for high selectivity towards these enzymes.

Structure–Activity Relationship (SAR)

The biological activity of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid can be understood through SAR analyses:

  • Substitution Patterns : Variations in the position and type of substituents on the piperidine ring can lead to significant changes in activity.
  • Functional Groups : The presence of functional groups like acetyl and ethylamino enhances binding interactions with cholinesterases.

Q & A

Q. What synthetic strategies are recommended for preparing [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid derivatives?

  • Methodological Answer : A common approach involves coupling reactions using activating agents like 1-hydroxy-7-aza-benzotriazole (HOAt) and PS-DCC (polymer-supported dicyclohexylcarbodiimide) in dichloromethane. For stereochemical control, chiral intermediates such as S-3-substituted piperidine hydrochlorides (e.g., Example 12 in ) are used. Ethyl-N,N-diisopropylamine is often employed as a base to facilitate coupling. Post-synthesis, purification via reverse-phase HPLC ensures enantiomeric purity .

Q. How can the stereochemical integrity of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid be validated?

  • Methodological Answer : Enantiomeric purity is confirmed by converting the compound into diastereomeric derivatives using chiral auxiliaries like (S)-(-)-1-phenylethylamine (). High-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and chiral HPLC with polysaccharide-based columns are critical. For example, coupling 1H^{1}\text{H}-NMR with NOESY experiments can resolve axial/equatorial proton configurations in the piperidine ring .

Q. What analytical techniques are suitable for characterizing functional groups in this compound?

  • Methodological Answer :
  • FT-IR : Peaks at ~1650–1750 cm1^{-1} confirm acetyl (C=O) and carboxylic acid (C=O) groups.
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ and fragments corresponding to piperidine ring cleavage.
  • Elemental Analysis : Matches calculated C, H, N, and O percentages within ±0.3% .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the piperidine ring affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve substituting the acetyl-ethyl-amino group with bioisosteres (e.g., sulfonamides, urea derivatives). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like chemokine receptors. For example, replacing the acetyl group with a 4-fluorophenyloxadiazole ( ) enhances COX-2 selectivity by 12-fold in anti-inflammatory assays .

Q. What computational methods are effective for predicting metabolic stability of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate lipophilicity (LogP), polar surface area (PSA), and CYP450 metabolism. A PSA <90 Å2^2 and LogP 1–3 optimize blood-brain barrier penetration.
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., N-deethylation of the ethyl-amino group) .

Q. How can in vitro toxicity be assessed for this compound in early-stage drug discovery?

  • Methodological Answer : The brine shrimp lethality test (BSLT) using Artemia salina larvae provides a cost-effective toxicity screen. LC50_{50} values <100 μg/mL (e.g., compound 3c in ) indicate moderate toxicity. For mammalian cells, MTT assays on HEK-293 or HepG2 cells quantify IC50_{50} values, with <10 μM suggesting potential cytotoxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.